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molecular formula C12H13Cl2N B8459452 1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane CAS No. 86216-24-2

1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane

Cat. No. B8459452
M. Wt: 242.14 g/mol
InChI Key: MBFDPIYMOIZLLZ-UHFFFAOYSA-N
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Patent
US08877798B2

Procedure details

To a stirred solution of 1-(3,4-dichlorophenyl)-3-aza-bicyclo[3.1.0]hexane hydrochloride (30.0 g, 132 mmol) in 37% aqueous formaldehyde (25.8 mL) was added formic acid (32.4 mL). The resulting solution was stirred at 90° C. for 6 h. The reaction was then diluted with water (100 mL) and 2N aqueous sodium hydroxide added until the pH was greater than 9. The resulting mixture was extracted with CH2Cl2 (2×200 mL) and the combined organic extracts were washed with brine (200 mL), dried (MgSO4) and concentrated under vacuum to provide the title compound (25.0 g, 79% yield) as an orange oil: LC (ELS)/MS: >99%, m/z 242.1 [C12H13Cl2N+H]+; 1H NMR (300 MHz, CDCl3): δ 0.94 (dd, 1H, J=5.3 Hz, J=7.9 Hz), 1.73 (t, 1H, J=4.7 Hz), 1.80 (m, 1H), 2.55 (s, 3H), 2.78 (d, 2H, J=9.2 Hz), 3.35 (d, 1H, J=9.6 Hz), 3.54 (d, 1H, J=9.3 Hz), 6.99 (dd, 1H, J=2.1 Hz, J=8.3 Hz), 7.24 (d, 1H, J=2.1 Hz), 7.35 (d, 1H, J=8.3 Hz).
Name
1-(3,4-dichlorophenyl)-3-aza-bicyclo[3.1.0]hexane hydrochloride
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Quantity
25.8 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:10]23[CH2:15][CH:14]2[CH2:13][NH:12][CH2:11]3)[CH:6]=[CH:7][C:8]=1[Cl:9].[CH:16](O)=O>C=O.O.[OH-].[Na+]>[Cl:2][C:3]1[CH:4]=[C:5]([C:10]23[CH2:15][CH:14]2[CH2:13][N:12]([CH3:16])[CH2:11]3)[CH:6]=[CH:7][C:8]=1[Cl:9] |f:0.1,5.6|

Inputs

Step One
Name
1-(3,4-dichlorophenyl)-3-aza-bicyclo[3.1.0]hexane hydrochloride
Quantity
30 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)C12CNCC2C1
Name
Quantity
32.4 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
25.8 mL
Type
solvent
Smiles
C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 90° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added until the pH was greater than 9
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (2×200 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C12CN(CC2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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